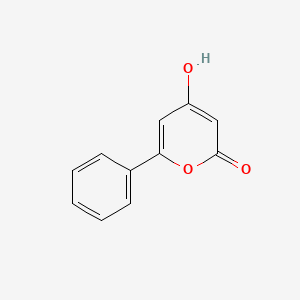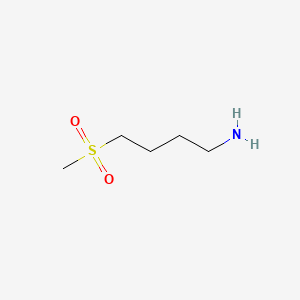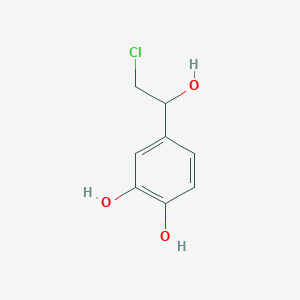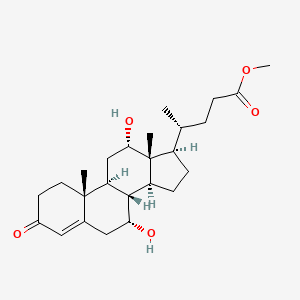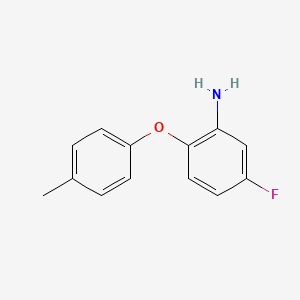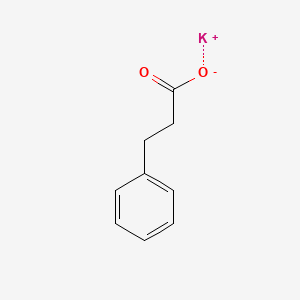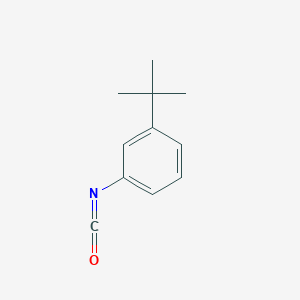
1-tert-Butyl-3-isocyanatobenzene
概要
説明
科学的研究の応用
Redox Shuttle Stability for Lithium-Ion Batteries
Research on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a compound with a structure somewhat analogous to 1-tert-Butyl-3-isocyanatobenzene, highlights its application in lithium-ion batteries as a redox shuttle additive for overcharge protection. The study investigated DBDB's electrochemical stability and found it to be less stable compared to its analog, indicating the importance of tert-butyl placement on stability and performance in battery applications (Zhang et al., 2010).
Novel Reactions and Complex Formation
The unique reactivity of tert-butyl-substituted compounds has been explored through various chemical transformations. For instance, a study demonstrated the carbene-induced transformation of a tri-tert-butyl-triphosphabenzene compound, revealing novel reaction pathways and the formation of unique complexes, underscoring the potential for 1-tert-Butyl-3-isocyanatobenzene in catalysis or as a ligand in organometallic chemistry (Clendenning et al., 2000).
Small Molecule Fixation
The fixation of small molecules like carbon dioxide and tert-butyl isocyanate by a bifunctional frustrated Lewis pair demonstrates the potential application of tert-butyl and isocyanate containing compounds in capturing and utilizing small molecules, potentially relevant for carbon capture technologies or synthetic applications (Theuergarten et al., 2012).
Anionic Polymerization
A study on the anionic polymerization of divinylbenzene and its isomers, including those with tert-butyl groups, illustrates the role these compounds can play in polymer science, potentially guiding the polymerization behavior of 1-tert-Butyl-3-isocyanatobenzene or its polymers (Tanaka et al., 2013).
Phase Transitions and Group Rotation
Investigations into the solid-solid phase transitions and rotation of tert-butyl and methyl groups in organic solids offer insights into the dynamic behavior of bulky substituents, which could inform the physical properties and applications of 1-tert-Butyl-3-isocyanatobenzene in materials science (Beckmann et al., 2017).
特性
IUPAC Name |
1-tert-butyl-3-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZAUANPRGEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)
![N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide](/img/structure/B3144456.png)
![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)
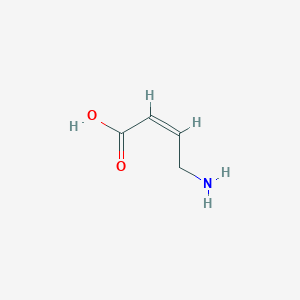

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)

